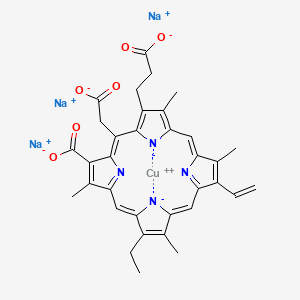
Chlorophyllin, coppered trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorophyllin, coppered trisodium salt, is a semi-synthetic derivative of chlorophyll. It is a water-soluble compound primarily used as a food additive and in alternative medicine. The compound is known for its vibrant green color and is often used as a colorant in various products .
準備方法
Synthetic Routes and Reaction Conditions
Chlorophyllin, coppered trisodium salt, is typically synthesized through the alkaline hydrolysis of chlorophyll. The process involves saponification of chlorophyll in an alkaline medium, where the phytol chain and magnesium ion are removed from the porphyrin structure. This results in the formation of disodium salt .
Industrial Production Methods
The industrial production of this compound, involves several steps:
Extraction: Chlorophyll is extracted from plant sources.
Saponification: The extracted chlorophyll is subjected to alkaline hydrolysis, usually with sodium methanolate.
Copper Substitution: The magnesium ion in the chlorophyll molecule is replaced with a copper ion.
Neutralization and Drying: The resulting product is neutralized and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Chlorophyllin, coppered trisodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its color and stability.
Reduction: Reduction reactions can also occur, affecting the compound’s properties.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like zinc sulfate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of various oxidized derivatives of chlorophyllin .
科学的研究の応用
Chlorophyllin, coppered trisodium salt, has a wide range of scientific research applications:
Chemistry: It is used in spectrophotometric determinations and as a sensitizer in photoelectrochemical cells.
Biology: The compound is studied for its antioxidant and antimutagenic properties.
Medicine: It has been investigated for its potential in cancer prevention and wound healing.
Industry: Chlorophyllin is used as a colorant in food and cosmetic products.
作用機序
Chlorophyllin, coppered trisodium salt, exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Antimutagenic Activity: The compound forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting excretion.
Immunostimulatory Effects: It enhances the immune response by increasing the activity of macrophages and other immune cells.
類似化合物との比較
Similar Compounds
Chlorophyll a: The natural form of chlorophyll, which contains a magnesium ion instead of copper.
Chlorophyll b: Another natural form of chlorophyll, differing slightly in structure from chlorophyll a.
Copper Chlorophyllin: A similar compound where the magnesium ion is replaced with copper, but it may have different salt forms.
Uniqueness
Chlorophyllin, coppered trisodium salt, is unique due to its water solubility and stability compared to natural chlorophyll. The substitution of magnesium with copper enhances its stability and makes it suitable for various industrial applications .
特性
分子式 |
C34H29CuN4Na3O6 |
|---|---|
分子量 |
722.1 g/mol |
IUPAC名 |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethylporphyrin-22,24-diide-2-carboxylate |
InChI |
InChI=1S/C34H34N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
InChIキー |
QDAAKTODRKELHM-UHFFFAOYSA-I |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C(=C5C(=C(C(=N5)C=C1[N-]2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



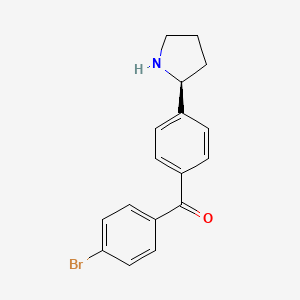
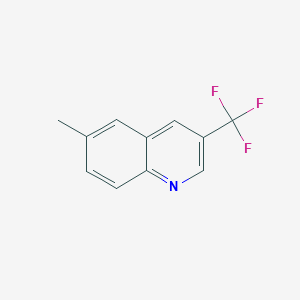
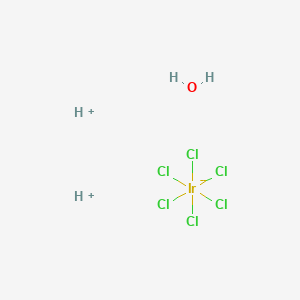
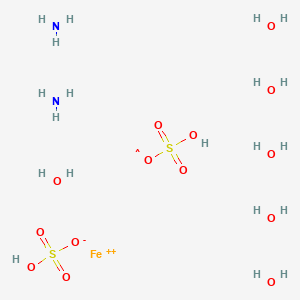
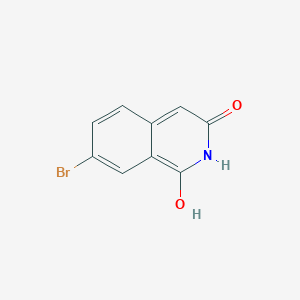
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
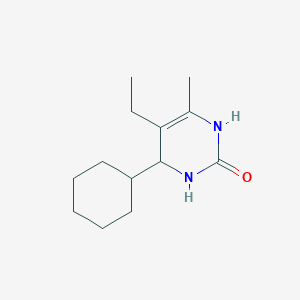
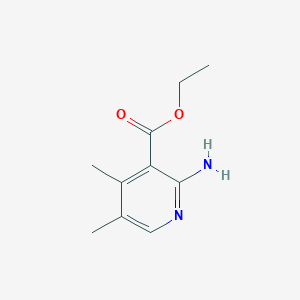


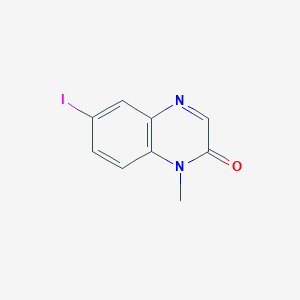

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)
